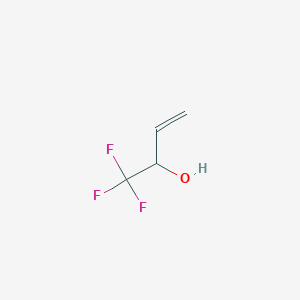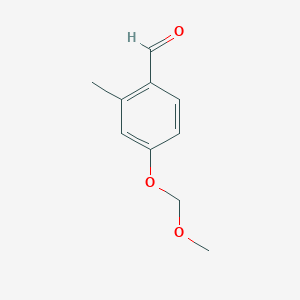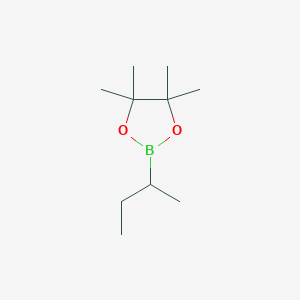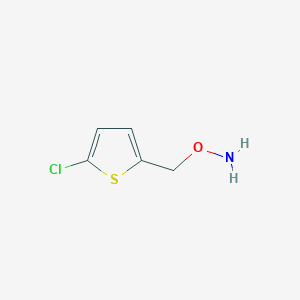
1,1,1-Trifluorobut-3-en-2-ol
Descripción general
Descripción
1,1,1-Trifluorobut-3-en-2-ol is a colorless liquid with a pungent odor . It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals . It is also used as an intermediate in the production of other organic compounds, such as flavors and fragrances .
Synthesis Analysis
Several approaches for the synthesis of the parent pyrazoles were evaluated, and the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1) with methyl hydrazine hydrochloride (2) was scaled to provide access to the desired compounds .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluorobut-3-en-2-ol is C4H5F3O . The molecular weight is 126.08 . The structure of the compound includes a trifluoromethyl group (-CF3), a butene group (-C4H6), and a hydroxyl group (-OH).Chemical Reactions Analysis
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Physical And Chemical Properties Analysis
The boiling point of 1,1,1-Trifluorobut-3-en-2-ol is 89-90 °C . The density is 1.220 g/mL at 25 °C . The refractive index is n20/D 1.4740 . The compound is also characterized by a pKa value of 11.17±0.10 .Aplicaciones Científicas De Investigación
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, though not directly 1,1,1-Trifluorobut-3-en-2-ol, is closely related and has been extensively used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, which can be detected and studied using spectral methods. This acid serves as a convenient reagent for synthesizing new organic compounds due to the experimental simplicity and efficiency of reactions it promotes (Kazakova & Vasilyev, 2017).
Fluoride in Synthesis
Fluoride, particularly in the form of nonafluorobutanesulfonates (nonaflates), has shown many advantages over commonly used triflates in transition metal-catalyzed reactions. Nonaflates have been employed in various metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, demonstrating their utility in laboratory and industrial scale organic synthesis. The review by Hoegermeier and Reissig highlights the cost-effectiveness and the advantages of nonaflates in synthesis (Hoegermeier & Reissig, 2009).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which include compounds related to 1,1,1-Trifluorobut-3-en-2-ol, has been studied with a focus on microbial degradation. These chemicals, due to their persistence and potential for bioaccumulation, pose environmental risks. Understanding the microbial degradation pathways is crucial for assessing their environmental impact and for developing strategies for remediation. Liu and Avendaño provide a comprehensive review of the biodegradability studies of these compounds, highlighting the importance of laboratory investigations to bridge knowledge gaps and suggest future research directions (Liu & Avendaño, 2013).
Trifluoromethylation and Related Reactions
Trifluoromethanesulfonyl chloride (CF3SO2Cl) is another closely related compound that has been used for trifluoromethylation and related reactions, including the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The review by Chachignon, Guyon, and Cahard summarizes the recent progress in the application of CF3SO2Cl for these reactions, highlighting its importance in organic synthesis (Chachignon, Guyon, & Cahard, 2017).
Mecanismo De Acción
The reaction of TMS-ethers of 2,4-diaryl-1,1,1-trifluorobut-3-en-2-ols with arenes in TfOH at room temperature for 5 min results in the formation of trans-/cis-1,3-diaryl-1-trifluoromethyl indanes in good yields (up to 99%). The reaction proceeds through an intermediate formation of the corresponding mesomeric CF3-allyl cations .
Propiedades
IUPAC Name |
1,1,1-trifluorobut-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2-3,8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTUDWNSOPEAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532879 | |
| Record name | 1,1,1-Trifluorobut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluorobut-3-en-2-ol | |
CAS RN |
666-33-1 | |
| Record name | 1,1,1-Trifluorobut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)
![Stannane, tributyl[(phenylmethoxy)methyl]-](/img/structure/B3055671.png)


![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)

